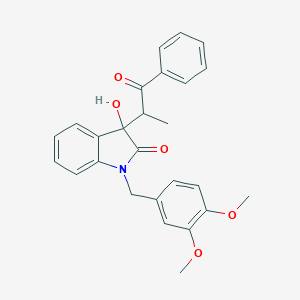
1-(3,4-dimethoxybenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dimethoxybenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one, also known as CBR-5884, is a novel compound that has recently gained attention in scientific research. This compound has shown potential in various fields, including neuroscience, cancer research, and drug discovery.
作用机制
1-(3,4-dimethoxybenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has been shown to act as a selective inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β by 1-(3,4-dimethoxybenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one leads to downstream effects on various signaling pathways, including the Wnt/β-catenin pathway and the PI3K/Akt pathway.
Biochemical and physiological effects:
1-(3,4-dimethoxybenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(3,4-dimethoxybenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one can inhibit the growth of cancer cells and induce apoptosis. In animal studies, 1-(3,4-dimethoxybenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. 1-(3,4-dimethoxybenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has also been shown to improve cognitive function in animal models.
实验室实验的优点和局限性
One advantage of using 1-(3,4-dimethoxybenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one in lab experiments is its selectivity for GSK-3β. This allows for the study of downstream effects of GSK-3β inhibition without interference from other pathways. However, one limitation of using 1-(3,4-dimethoxybenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one is its limited solubility in aqueous solutions, which may affect its bioavailability in vivo.
未来方向
There are several future directions for research on 1-(3,4-dimethoxybenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its potential in the treatment of neurodegenerative diseases. Another direction is to explore its potential in the development of new cancer therapies. Additionally, further research is needed to optimize the synthesis and formulation of 1-(3,4-dimethoxybenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one for use in vivo.
合成方法
1-(3,4-dimethoxybenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis starts with the reaction of 3,4-dimethoxybenzaldehyde with 3,4-dimethoxyphenethylamine to form an imine intermediate. This intermediate is then reduced with sodium borohydride to obtain the corresponding amine. The amine is then reacted with 1-phenyl-2-propanone to form the final product, 1-(3,4-dimethoxybenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one.
科学研究应用
1-(3,4-dimethoxybenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has shown potential in various fields of scientific research. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 1-(3,4-dimethoxybenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer therapies. In drug discovery, 1-(3,4-dimethoxybenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has been used as a lead compound in the development of new drugs.
属性
产品名称 |
1-(3,4-dimethoxybenzyl)-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one |
|---|---|
分子式 |
C26H25NO5 |
分子量 |
431.5 g/mol |
IUPAC 名称 |
1-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)indol-2-one |
InChI |
InChI=1S/C26H25NO5/c1-17(24(28)19-9-5-4-6-10-19)26(30)20-11-7-8-12-21(20)27(25(26)29)16-18-13-14-22(31-2)23(15-18)32-3/h4-15,17,30H,16H2,1-3H3 |
InChI 键 |
RWASCRWLVRICNW-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=CC=C1)C2(C3=CC=CC=C3N(C2=O)CC4=CC(=C(C=C4)OC)OC)O |
规范 SMILES |
CC(C(=O)C1=CC=CC=C1)C2(C3=CC=CC=C3N(C2=O)CC4=CC(=C(C=C4)OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272088.png)
![5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272089.png)
![5-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272091.png)
![5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272092.png)

![3-hydroxy-4,6-dimethyl-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272099.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B272101.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272106.png)
![5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272108.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272109.png)
![5-chloro-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272110.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272111.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272113.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272114.png)